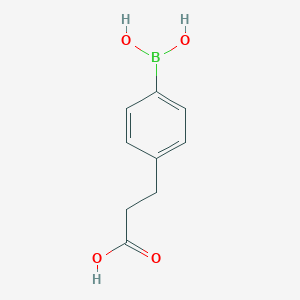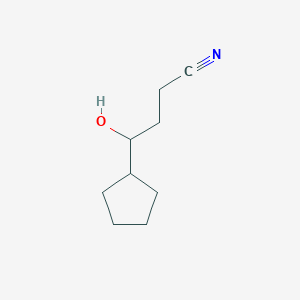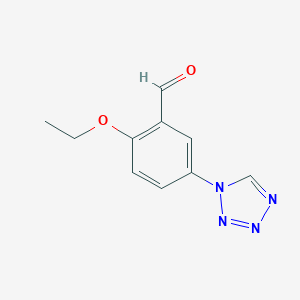
2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde, also known as ETB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of tetrazole derivatives, which are widely used in medicinal chemistry due to their diverse biological activities. ETB has been shown to exhibit a range of interesting properties, including anti-inflammatory, antioxidant, and anti-tumor effects.
作用機序
The exact mechanism of action of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde can reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde also reduces the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to the development of various diseases.
実験室実験の利点と制限
One of the main advantages of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde is that it is relatively easy to synthesize and has a high yield. This makes it a potential candidate for large-scale production. 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde also exhibits a range of interesting properties, including anti-inflammatory, antioxidant, and anti-tumor effects, which make it a promising candidate for scientific research.
One of the limitations of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde is that its exact mechanism of action is not fully understood. This makes it difficult to design experiments to investigate its potential applications. Additionally, the safety and toxicity of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde have not been fully evaluated, which limits its potential use in clinical settings.
List of
将来の方向性
1. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the development of new anti-cancer drugs.
2. Evaluate the safety and toxicity of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in animal models.
3. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the treatment of neurodegenerative diseases.
4. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the treatment of cardiovascular disease.
5. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the treatment of inflammatory bowel disease.
6. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the treatment of diabetes.
7. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the treatment of skin diseases.
8. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the treatment of infectious diseases.
9. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the development of new anti-inflammatory drugs.
10. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the development of new antioxidants.
合成法
The synthesis of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde involves the reaction of 2-ethoxybenzaldehyde with sodium azide and copper (I) iodide in acetonitrile. This reaction results in the formation of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde as a yellow solid with a high yield. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde is in the field of cancer research. Studies have shown that 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde exhibits anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs.
2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde has also been shown to exhibit anti-inflammatory and antioxidant effects. Inflammation and oxidative stress are two of the most common factors that contribute to the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde may have the potential to prevent or treat these diseases by reducing inflammation and oxidative stress.
特性
CAS番号 |
168267-12-7 |
|---|---|
分子式 |
C10H10N4O2 |
分子量 |
218.21 g/mol |
IUPAC名 |
2-ethoxy-5-(tetrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10-4-3-9(5-8(10)6-15)14-7-11-12-13-14/h3-7H,2H2,1H3 |
InChIキー |
PVPHLBRYORUEBF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)N2C=NN=N2)C=O |
正規SMILES |
CCOC1=C(C=C(C=C1)N2C=NN=N2)C=O |
同義語 |
Benzaldehyde, 2-ethoxy-5-(1H-tetrazol-1-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




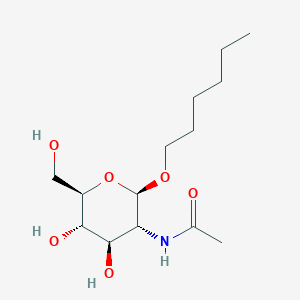
![2-[(1R,4R,5R)-4-methoxy-6-azabicyclo[3.1.0]hex-2-en-6-yl]ethanol](/img/structure/B67883.png)
![Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67884.png)
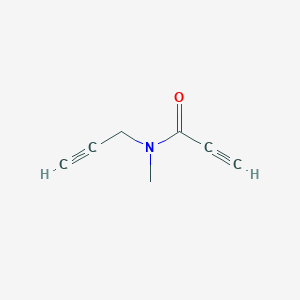




![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)

